

Application Notes and Protocols for Ferric 1-Glycerophosphate in Cell Culture Media

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Compound of Interest		
Compound Name:	Ferric 1-glycerophosphate	
Cat. No.:	B075378	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Iron is an indispensable trace element for the in vitro cultivation of cells, playing a critical role in cellular respiration, metabolism, and proliferation.[1] In serum-free media formulations, where the natural iron-carrier protein transferrin is absent, supplementation with a reliable iron source is essential for maintaining cell health and productivity.[1][2] Ferric 1-glycerophosphate is a water-soluble iron compound that can serve as an effective iron source in cell culture media.[3] [4][5] These application notes provide a comprehensive overview and a detailed protocol for the use of Ferric 1-glycerophosphate in cell culture applications.

Chemical Properties and Rationale for Use

Ferric 1-glycerophosphate is an organic iron salt with the chemical formula C₉H₂₁Fe₂O₁₈P₃ and a molecular weight of approximately 621.86 g/mol .[5][6] It is available as a greenish-yellow to olive-brown powder.[4][7] Its solubility in water makes it a suitable candidate for addition to aqueous cell culture media.[3][4][5]

The primary advantage of using a soluble iron salt like **ferric 1-glycerophosphate** is to ensure the bioavailability of ferric ions (Fe³⁺) for cellular uptake. While cells have specific mechanisms for iron uptake, such as the transferrin receptor-mediated endocytosis, providing a soluble iron source is the first step in this process.[1][2]



It is crucial to distinguish **Ferric 1-glycerophosphate** from β -Glycerophosphate (β -GP). **Ferric 1-glycerophosphate** is an iron source, whereas β -Glycerophosphate is a serine-threonine phosphatase inhibitor and a phosphate donor used to induce osteogenic differentiation in mesenchymal stem cells.[8][9][10]

Data Presentation: Properties of Ferric 1-Glycerophosphate

The following table summarizes the key properties of **Ferric 1-glycerophosphate** based on available data.

Property	Value	References
Molecular Formula	C ₉ H ₂₁ Fe ₂ O ₁₈ P ₃	[5][6]
Molecular Weight	~621.86 g/mol	[5][6]
Appearance	Greenish-yellow to olive-brown powder	[4][7]
Solubility in Water	Soluble	[3][4][5]
Iron Content (approx.)	14.5% - 17.5%	[7]
pH (1% solution)	~4-5	[7]

Experimental Protocols

Protocol 1: Preparation of a Ferric 1-Glycerophosphate Stock Solution

This protocol describes the preparation of a 100 mM stock solution of **Ferric 1- glycerophosphate**. This concentrated stock can be diluted into cell culture media to achieve the desired final concentration.

Materials:

- Ferric 1-glycerophosphate powder
- Cell culture-grade water (e.g., WFI, Milli-Q)
- Sterile conical tubes (15 mL or 50 mL)



- Sterile 0.22 μm syringe filter
- Sterile syringes
- Pipettes and sterile tips
- Analytical balance
- pH meter

Procedure:

- Calculate the required mass: To prepare 10 mL of a 100 mM stock solution, calculate the
 mass of Ferric 1-glycerophosphate needed using its molecular weight (~621.86 g/mol).
 - Mass (g) = 0.1 mol/L * 0.01 L * 621.86 g/mol = 0.62186 g
- Weigh the powder: Carefully weigh out the calculated amount of Ferric 1-glycerophosphate powder using an analytical balance.
- Dissolution: Add the powder to a sterile conical tube. Add approximately 8 mL of cell culture-grade water. Vortex or gently agitate until the powder is completely dissolved. The solution may have a slight yellowish-green color.
- Adjust volume and pH: Add water to bring the final volume to 10 mL. Check the pH of the solution. If necessary, adjust to a physiological range (pH 7.0-7.4) using sterile, dilute NaOH or HCl. However, given the low final concentration in media, pH adjustment of the stock may not be critical.
- Sterilization: Sterilize the stock solution by passing it through a 0.22 μm syringe filter into a new sterile conical tube.
- Storage: Store the sterile stock solution in aliquots at -20°C to prevent repeated freeze-thaw cycles. The stock solution should be stable for up to 3 months.[9]

Protocol 2: Supplementation of Cell Culture Media



This protocol outlines the steps for adding the **Ferric 1-glycerophosphate** stock solution to a basal cell culture medium.

Materials:

- Basal cell culture medium (e.g., DMEM, RPMI-1640, CHO media)
- Prepared sterile stock solution of Ferric 1-glycerophosphate (from Protocol 1)
- Sterile pipettes and tips
- Cell culture flasks or plates
- Cells of interest

Procedure:

- Determine the final concentration: The optimal concentration of an iron source can vary between cell lines. A typical starting range for iron supplementation is 1-10 μ M.
- Calculate the required volume: Calculate the volume of the 100 mM stock solution needed to achieve the desired final concentration in your culture volume.
 - For a final concentration of 5 μM in 100 mL of media:
 - $V_1 = (M_2 * V_2) / M_1 = (5 \mu M * 100 mL) / 100,000 \mu M = 0.005 mL or 5 \mu L$
- Supplementation: Aseptically add the calculated volume of the sterile Ferric 1glycerophosphate stock solution to the cell culture medium.
- Mixing: Gently swirl the medium to ensure uniform distribution of the supplement.
- Cell Seeding: The supplemented medium is now ready for use. Seed your cells at the desired density.
- Incubation: Incubate the cell culture flasks or plates under standard conditions (e.g., 37°C, 5% CO₂).



 Monitoring: Monitor cell growth, viability, and morphology as you would for your standard culture. It is advisable to test a range of final concentrations to determine the optimal level for your specific cell line.

Mandatory Visualizations

Diagram 1: Role of Iron in Cellular Processes

Caption: Cellular uptake and utilization of iron from ferric 1-glycerophosphate.

Diagram 2: Experimental Workflow for Media Supplementation

Caption: Workflow for preparing and using ferric 1-glycerophosphate in cell culture.

Disclaimer: The provided protocols are intended as a starting point. Optimization of the final concentration of **Ferric 1-glycerophosphate** may be required for specific cell lines and applications. It is recommended to perform a dose-response experiment to determine the optimal concentration for your experimental system.

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